molecular formula C17H15N3OS3 B11673524 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11673524
M. Wt: 373.5 g/mol
InChI Key: UZBKLQSJLMCMDI-VCHYOVAHSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether group.

    Hydrazide Formation: The thioether derivative is then converted to the corresponding hydrazide by reacting with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-(methylsulfanyl)benzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is of interest. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to the presence of both the benzothiazole and hydrazide moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N3OS3

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N3OS3/c1-22-13-8-6-12(7-9-13)10-18-20-16(21)11-23-17-19-14-4-2-3-5-15(14)24-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+

InChI Key

UZBKLQSJLMCMDI-VCHYOVAHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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